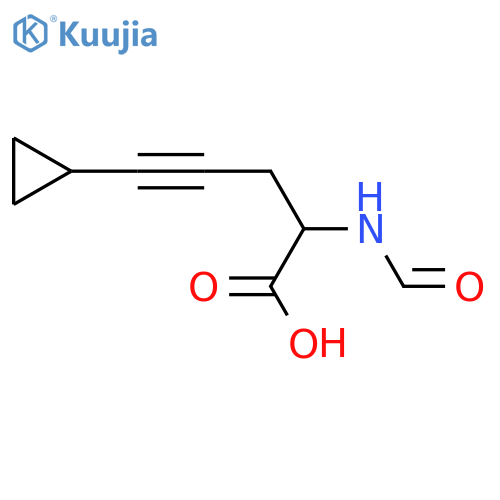Cas no 2171496-56-1 (5-cyclopropyl-2-formamidopent-4-ynoic acid)
5-シクロプロピル-2-ホルムアミドペント-4-イノ酸は、シクロプロピル基と末端アルキンを含む特異的な分子構造を持つ有機化合物です。その特徴的な構造は、医薬品中間体や生物活性化合物の合成において有用なビルディングブロックとしての応用可能性を示しています。ホルムアミド基とカルボン酸基の存在により、さらなる化学修飾やペプチド結合形成への適応性が期待されます。特に、シクロプロピル環の剛直性とアルキン部位の反応性を併せ持つ点が、標的分子設計における分子多様性の創出に寄与します。この化合物は有機合成化学や創薬研究分野での利用が想定される高機能な化学物質です。

2171496-56-1 structure
商品名:5-cyclopropyl-2-formamidopent-4-ynoic acid
5-cyclopropyl-2-formamidopent-4-ynoic acid 化学的及び物理的性質
名前と識別子
-
- 5-cyclopropyl-2-formamidopent-4-ynoic acid
- 2171496-56-1
- EN300-1299179
-
- インチ: 1S/C9H11NO3/c11-6-10-8(9(12)13)3-1-2-7-4-5-7/h6-8H,3-5H2,(H,10,11)(H,12,13)
- InChIKey: FPBWUIFMJOPNMN-UHFFFAOYSA-N
- ほほえんだ: OC(C(CC#CC1CC1)NC=O)=O
計算された属性
- せいみつぶんしりょう: 181.07389321g/mol
- どういたいしつりょう: 181.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 269
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
5-cyclopropyl-2-formamidopent-4-ynoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1299179-100mg |
5-cyclopropyl-2-formamidopent-4-ynoic acid |
2171496-56-1 | 100mg |
$930.0 | 2023-09-30 | ||
| Enamine | EN300-1299179-1.0g |
5-cyclopropyl-2-formamidopent-4-ynoic acid |
2171496-56-1 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1299179-250mg |
5-cyclopropyl-2-formamidopent-4-ynoic acid |
2171496-56-1 | 250mg |
$972.0 | 2023-09-30 | ||
| Enamine | EN300-1299179-5000mg |
5-cyclopropyl-2-formamidopent-4-ynoic acid |
2171496-56-1 | 5000mg |
$3065.0 | 2023-09-30 | ||
| Enamine | EN300-1299179-50mg |
5-cyclopropyl-2-formamidopent-4-ynoic acid |
2171496-56-1 | 50mg |
$888.0 | 2023-09-30 | ||
| Enamine | EN300-1299179-1000mg |
5-cyclopropyl-2-formamidopent-4-ynoic acid |
2171496-56-1 | 1000mg |
$1057.0 | 2023-09-30 | ||
| Enamine | EN300-1299179-500mg |
5-cyclopropyl-2-formamidopent-4-ynoic acid |
2171496-56-1 | 500mg |
$1014.0 | 2023-09-30 | ||
| Enamine | EN300-1299179-10000mg |
5-cyclopropyl-2-formamidopent-4-ynoic acid |
2171496-56-1 | 10000mg |
$4545.0 | 2023-09-30 | ||
| Enamine | EN300-1299179-2500mg |
5-cyclopropyl-2-formamidopent-4-ynoic acid |
2171496-56-1 | 2500mg |
$2071.0 | 2023-09-30 |
5-cyclopropyl-2-formamidopent-4-ynoic acid 関連文献
-
Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
-
Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
2171496-56-1 (5-cyclopropyl-2-formamidopent-4-ynoic acid) 関連製品
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
